Methyl 5-Oxopyrrolidine-3-acetate

Description

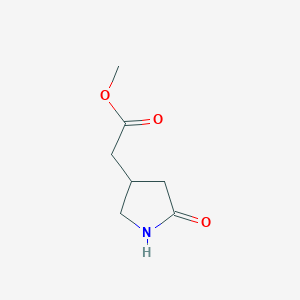

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-oxopyrrolidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)3-5-2-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRPSYVMIGBSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

De Novo Synthesis of Methyl 5-Oxopyrrolidine-3-acetate from Itaconic Acid: A Comprehensive Homologation Strategy

Executive Summary

The synthesis of Methyl 5-Oxopyrrolidine-3-acetate (CAS 1134289-71-6)[1] from the bio-renewable precursor itaconic acid represents a critical pathway in the development of novel peptidomimetics and CNS-active scaffolds. This technical whitepaper details a robust, four-step synthetic cascade featuring a highly controlled Arndt-Eistert homologation[2]. By emphasizing the mechanistic causality behind each reagent choice, this guide serves as a self-validating blueprint for drug development professionals.

Introduction & Pharmacological Relevance

Substituted 5-oxopyrrolidines (pyrrolidin-2-ones) are privileged pharmacophores. The acetic acid homologue, specifically Methyl 5-Oxopyrrolidine-3-acetate, serves as a versatile building block for proteasome inhibitors, antimicrobial agents, and analgesic compounds. Constructing this scaffold from itaconic acid is atom-economical but requires a precise carbon-chain extension to transition from the native carboxylic acid to the acetate derivative.

Retrosynthetic Strategy: The Homologation Imperative

Direct synthesis of the 3-acetate derivative via Michael addition to a pre-homologated alkene is synthetically challenging due to the instability of the required precursors. Therefore, a retrosynthetic disconnection reveals 5-oxopyrrolidine-3-carboxylic acid as the ideal stable intermediate. By employing an Arndt-Eistert homologation[2], we insert a single methylene bridge ( −CH2− ) with absolute regioselectivity, preserving the structural and stereochemical integrity of the lactam ring.

Fig 1. Multi-step synthetic workflow from itaconic acid to the target acetate.

Experimental Methodologies (Self-Validating Protocols)

Phase I: Cyclocondensation (Amidation & Michael Addition)

Objective: Convert itaconic acid to 5-oxopyrrolidine-3-carboxylic acid[3]. Protocol:

-

Suspend itaconic acid (1.0 eq) in aqueous ammonia (25%, 5.0 eq) or react with a urea equivalent[3].

-

Heat the mixture in a sealed pressure vessel at 140 °C for 12 hours.

-

Cool the reactor to 0 °C and carefully acidify with 6M HCl to pH 2.

-

Filter the resulting precipitate and recrystallize from hot ethanol.

-

Causality: Ammonia acts dually as a nucleophile for the Michael addition across the α,β -unsaturated double bond and as an acylating agent for the carboxylic acid. The high thermal energy drives the intramolecular cyclization via dehydration.

-

Validation Checkpoint: IR spectroscopy must show the disappearance of the alkene C=C stretch (~1630 cm⁻¹) and the appearance of a strong lactam C=O stretch (~1690 cm⁻¹).

Phase II: Carboxyl Activation

Objective: Synthesize 5-oxopyrrolidine-3-carbonyl chloride. Protocol:

-

Suspend the intermediate from Phase I in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add thionyl chloride ( SOCl2 , 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Reflux at 40 °C for 3 hours until gas evolution ( SO2 , HCl) ceases.

-

Concentrate in vacuo to yield the crude acid chloride.

-

Causality: DMF reacts with SOCl2 to form the highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to the acid chloride while minimizing side reactions.

-

Validation Checkpoint: Quench a micro-aliquot in methanol; TLC should show complete conversion to the methyl ester, confirming active acid chloride formation.

Phase III: Diazotization

Objective: Form the diazoketone intermediate. Protocol:

-

Dissolve the crude acid chloride in anhydrous THF and cool to -10 °C.

-

Dropwise add a freshly prepared ethereal solution of diazomethane ( CH2N2 , 2.5 eq) behind a blast shield.

-

Stir for 2 hours at 0 °C, then purge excess diazomethane with a stream of nitrogen.

-

Causality: A strict stoichiometric excess of diazomethane is mandatory. The first equivalent forms the diazoketone, releasing HCl. The second equivalent acts as an acid scavenger, forming methyl chloride and nitrogen gas. If an excess is not maintained, the liberated HCl will react with the diazoketone to form an unwanted chloromethyl ketone byproduct.

-

Validation Checkpoint: IR spectroscopy must reveal a distinct, sharp diazo peak at ~2100 cm⁻¹.

Phase IV: Wolff Rearrangement

Objective: Synthesize the final Methyl 5-Oxopyrrolidine-3-acetate[1]. Protocol:

-

Dissolve the diazoketone in anhydrous methanol.

-

Add silver(I) oxide ( Ag2O , 0.1 eq) sequentially in small portions while stirring at 60 °C.

-

Monitor nitrogen gas evolution. Once ceased, filter the mixture through a Celite pad to remove the silver catalyst.

-

Concentrate the filtrate and purify via silica gel chromatography (Ethyl Acetate/Hexanes).

-

Causality: The silver catalyst facilitates the extrusion of nitrogen gas, generating an electron-deficient silver-carbene complex. This triggers a 1,2-alkyl shift (Wolff rearrangement) to form a highly reactive ketene. Methanol immediately traps the ketene, yielding the target methyl ester.

-

Validation Checkpoint: 1H NMR must show a new singlet at ~3.70 ppm (integrating for 3H, −OCH3 ) and a doublet at ~2.60 ppm (integrating for 2H, −CH2−COO− ), confirming the homologation.

Fig 2. Mechanistic logic of the silver-catalyzed Wolff rearrangement.

Quantitative Metrics & Quality Control

To ensure reproducibility across scaling efforts, the following quantitative benchmarks must be met during the synthesis:

| Reaction Phase | Intermediate / Product | Expected Yield (%) | Purification Method | Key Analytical Marker |

| Phase I | 5-Oxopyrrolidine-3-carboxylic acid | 78 - 82% | Recrystallization (EtOH) | IR: ~1690 cm⁻¹ (Lactam C=O) |

| Phase II | 5-Oxopyrrolidine-3-carbonyl chloride | > 95% | None (Used Crude) | TLC: MeOH Quench Conversion |

| Phase III | Diazoketone intermediate | 65 - 70% | Solvent Purge | IR: ~2100 cm⁻¹ (Diazo N≡N) |

| Phase IV | Methyl 5-Oxopyrrolidine-3-acetate | 70 - 75% | Silica Gel Column | 1H NMR: 3.70 ppm (s, 3H) |

Conclusion

The synthesis of Methyl 5-Oxopyrrolidine-3-acetate from itaconic acid relies on the strategic deployment of the Arndt-Eistert homologation. By strictly controlling the stoichiometric ratios during diazotization and leveraging silver-catalyzed Wolff rearrangement, researchers can reliably produce this high-value scaffold with excellent fidelity and atom economy, empowering downstream drug discovery applications.

References

-

Title: Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots[3] Source: RSC Advances (Rsc.org) URL:

-

Title: Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6[1] Source: Sigma-Aldrich URL:

-

Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review (Citing Arndt-Eistert α-Amino Acid Homologation)[2] Source: ResearchGate URL:

Sources

Methyl 5-Oxopyrrolidine-3-acetate: Core Chemical Properties, Synthesis, and Applications in Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Laboratory Whitepaper

Executive Summary

The 5-oxopyrrolidine (γ-lactam) ring is a privileged scaffold in medicinal chemistry, frequently utilized to design peptidomimetics, kinase inhibitors, and antimicrobial agents[1]. Methyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6) serves as a highly versatile, bifunctional building block. By possessing both a reactive lactam core and a highly tunable methyl acetate side chain, it enables rapid diversification in structure-activity relationship (SAR) studies.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Herein, we will deconstruct the thermodynamic rationale behind its synthesis, establish a self-validating analytical protocol, and explore its downstream applications in modern drug discovery.

Chemical Identity & Structural Properties

Methyl 5-oxopyrrolidine-3-acetate is a functionalized γ-lactam. The presence of the acetate group at the C3 position (relative to the nitrogen at C1 and the carbonyl at C5) introduces a critical vector for homologation or cross-coupling[2].

Quantitative Chemical Data

All data summarized below reflects standard commercial and theoretical benchmarks for high-purity (≥95%) synthetic lots[2][3].

| Property | Value |

| Chemical Name | Methyl 5-Oxopyrrolidine-3-acetate |

| Synonyms | Methyl 2-(5-oxopyrrolidin-3-yl)acetate |

| CAS Number | 1134289-71-6 |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| SMILES String | COC(=O)CC1CC(=O)NC1 |

| InChIKey | KCRPSYVMIGBSJY-UHFFFAOYSA-N |

| Physical Form | White to pale yellow solid |

| Storage Conditions | Refrigerator (2°C to 8°C), sealed under Argon |

Mechanistic Synthesis Workflow

The most robust and scalable synthetic route to Methyl 5-oxopyrrolidine-3-acetate relies on the reductive cyclization of dimethyl 3-(nitromethyl)pentanedioate [4][5].

Step-by-Step Methodology & Causality

Phase 1: Michael Addition (Precursor Synthesis)

-

Charge the Reactor: Dissolve dimethyl glutaconate (1.0 eq) and nitromethane (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.

-

Expert Rationale: Why DBU? Using a strong, non-nucleophilic base is critical. Aqueous bases (like NaOH) would hydrolyze the methyl esters, while nucleophilic bases could attack the α,β-unsaturated system. DBU cleanly deprotonates nitromethane to form the nitronate anion, driving a soft 1,4-conjugate addition.

-

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield dimethyl 3-(nitromethyl)pentanedioate.

Phase 2: Reductive Cyclization (Target Synthesis)

-

Hydrogenation Setup: Dissolve the intermediate in anhydrous methanol (0.1 M concentration).

-

Expert Rationale: Maintaining a dilute solution (≤0.1 M) heavily favors intramolecular cyclization over intermolecular polymerization.

-

-

Catalyst Addition: Add 10% Pd/C (0.05 eq by weight).

-

Expert Rationale: Palladium on carbon is selected over aggressive hydrides (e.g., LiAlH₄) because it selectively reduces the aliphatic nitro group to a primary amine without reducing the ester moieties.

-

-

Reaction: Stir under an H₂ atmosphere (1 atm) at room temperature for 12 hours. The transient primary amine spontaneously attacks the adjacent methyl ester.

-

Thermodynamic Driving Force: The expulsion of methanol and the formation of the highly stable 5-membered γ-lactam ring makes this cyclization thermodynamically irreversible under these conditions.

-

Purification: Filter through a Celite pad to remove Pd/C, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH, 95:5) to isolate Methyl 5-oxopyrrolidine-3-acetate.

Figure 1: Mechanistic synthesis workflow of Methyl 5-Oxopyrrolidine-3-acetate via cyclization.

Analytical Validation Protocol

A reliable protocol must be a self-validating system. To confirm that the reductive cyclization was successful and that the ester was not over-reduced, utilize the following orthogonal analytical checks:

-

FT-IR Spectroscopy (The Quick Check):

-

Validation: Look for the disappearance of the asymmetric/symmetric NO₂ stretches (~1550 and ~1350 cm⁻¹).

-

Confirmation: The emergence of a distinct γ-lactam C=O stretch at ~1700 cm⁻¹ alongside the retained ester C=O stretch at ~1735 cm⁻¹ proves the ring has closed while leaving the acetate intact.

-

-

¹H NMR (CDCl₃, 400 MHz):

-

Validation: A sharp singlet at ~3.70 ppm integrating to 3H confirms the preservation of the -OCH3 group. A broad singlet at ~6.5-7.0 ppm confirms the presence of the lactam N-H proton.

-

-

LC-MS (ESI+):

-

Validation: An observed mass of m/z 158.1 [M+H]⁺ confirms the molecular weight matches the cyclized product (157.17 g/mol )[6].

-

Applications in Medicinal Chemistry

The 5-oxopyrrolidine framework is not just a structural curiosity; it is a foundational pharmacophore in modern therapeutics. By utilizing Methyl 5-oxopyrrolidine-3-acetate, medicinal chemists can easily functionalize the acetate side chain (via saponification and subsequent amide coupling) or the lactam nitrogen (via alkylation).

Antimicrobial & Biofilm Disruption

Recent studies have demonstrated that functionalized 5-oxopyrrolidine derivatives exhibit profound antimicrobial properties[7]. When the scaffold is derivatized into hydrazones (e.g., 5-nitrothienylhydrazone derivatives), these compounds show exceptional efficacy in disrupting biofilms of multidrug-resistant Staphylococcus aureus (MRSA) and Escherichia coli[8]. The unconstrained conformation of the pyrrolidine ring allows the attached pharmacophores to optimally interact with bacterial cell wall targets[1].

Anticancer Kinase Inhibitors

The γ-lactam core is highly effective at mimicking peptide bonds, making it an ideal candidate for protein kinase inhibition[1]. Hybridizing the 5-oxopyrrolidine moiety with diphenylamine or azole groups has yielded compounds with potent, selective cytotoxicity against A549 human lung adenocarcinoma cells and HT29 cell lines[1][7]. The rigid yet tunable nature of the 5-oxopyrrolidine ring locks the molecule into an active conformation that fits snugly into the ATP-binding pockets of target kinases[1].

Figure 2: Pharmacological functionalization of the 5-oxopyrrolidine scaffold in drug development.

References

-

MDPI Pharmaceuticals. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals. Available at:[Link]

-

MDPI Molecules. (2025). "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling." Molecules. Available at: [Link]

-

PubMed / NIH. (2025). "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health." Molecules. Available at: [Link]

-

Accela ChemBio. "Dimethyl 3-(Nitromethyl)pentanedioate (CAS: 121218-70-0) Product Data." AccelaChem Catalog. Available at:[Link]

Sources

- 1. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling | MDPI [mdpi.com]

- 2. Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6 [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1017781-52-0,4-Bromo-2-cyanothiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. methyl 2-(5-oxopyrrolidin-3-yl)acetate - CAS号 1134289-71-6 - 摩熵化学 [molaid.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 5-Oxopyrrolidine-3-acetate" CAS number and physical constants

An In-Depth Technical Guide to Methyl 5-Oxopyrrolidine-3-acetate

Introduction: The Significance of the Pyrrolidone Scaffold

Methyl 5-Oxopyrrolidine-3-acetate belongs to the family of pyrrolidones, a class of compounds featuring a five-membered lactam ring. This core structure is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry and natural product synthesis. The 5-oxopyrrolidine ring is a key structural motif in numerous biologically active molecules, and its derivatives have been extensively investigated for a range of therapeutic applications, most notably as antimicrobial and anticancer agents.[1][2] This guide provides a detailed overview of Methyl 5-Oxopyrrolidine-3-acetate, focusing on its fundamental properties, synthesis, and its role as a versatile building block for drug discovery and development.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, synthesis planning, and experimental reproducibility. Methyl 5-Oxopyrrolidine-3-acetate is most commonly identified by its CAS number. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1134289-71-6 | [3][4] |

| Synonyms | Methyl 2-(5-oxopyrrolidin-3-yl)acetate | [3] |

| Molecular Formula | C₇H₁₁NO₃ | [3] |

| Molecular Weight | 157.17 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Refrigerator (2-8°C) | [5] |

Synthesis and Methodology: A Mechanistic Approach

While specific, scaled-up industrial syntheses are often proprietary, the construction of the 5-oxopyrrolidine-3-acetate core can be logically derived from established chemical principles. A common and efficient strategy involves the initial formation of the parent carboxylic acid, 1-(substituted)-5-oxopyrrolidine-3-carboxylic acid, via a Michael addition reaction, followed by standard esterification.

The foundational step is the reaction of itaconic acid with a primary amine. This reaction proceeds via a conjugate addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (lactamization) to form the stable 5-oxopyrrolidine ring. The choice of the amine (R-NH₂) determines the substituent on the ring's nitrogen atom. For the unsubstituted core of Methyl 5-Oxopyrrolidine-3-acetate, ammonia could theoretically be used, though more complex substituted analogs are frequently synthesized for drug development.[6]

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow from common starting materials to the target compound's structural class.

Caption: General synthesis pathway for 5-oxopyrrolidine derivatives.

Experimental Protocol: Synthesis of a 5-Oxopyrrolidine-3-Carboxylic Acid Intermediate

This protocol describes the synthesis of a generic 1-(substituted)-5-oxopyrrolidine-3-carboxylic acid, a direct precursor to the corresponding methyl ester. This method is adapted from similar syntheses reported in the literature.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the primary amine (1.0 eq) and itaconic acid (1.05 eq).

-

Solvent Addition: Add water as the solvent to achieve a suitable concentration for reflux.

-

Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 4-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). The rationale for using water as a solvent is its ability to facilitate the dissolution of the reactants and its high boiling point for the thermal energy required for cyclization.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution upon cooling.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any unreacted itaconic acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture) to yield the pure carboxylic acid intermediate.

To obtain the final target, Methyl 5-Oxopyrrolidine-3-acetate, the resulting carboxylic acid would undergo Fischer esterification by refluxing in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[6][7]

Applications in Drug Discovery

While Methyl 5-Oxopyrrolidine-3-acetate may not be an end-product therapeutic itself, its structural core is of high interest to medicinal chemists. The pyrrolidone ring serves as a rigid scaffold that correctly orients functional groups for interaction with biological targets.

-

Antimicrobial Agents: Numerous studies have demonstrated that derivatization of the 5-oxopyrrolidine-3-carboxylic acid core can lead to potent antibacterial agents. For instance, converting the carboxylic acid to a carbohydrazide and subsequently forming hydrazones with various aromatic aldehydes has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8]

-

Anticancer Research: The scaffold is also a promising starting point for the development of novel anticancer drugs.[1][2] By modifying the substituents on the pyrrolidone ring and its side chains, researchers have synthesized derivatives that exhibit potent cytotoxic activity against various cancer cell lines.[2][6] The ester group in Methyl 5-Oxopyrrolidine-3-acetate provides a reactive handle for further chemical transformations to build more complex and targeted molecules.

Safety and Handling

As a laboratory chemical, Methyl 5-Oxopyrrolidine-3-acetate requires careful handling.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Standard laboratory precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator to ensure its stability.

Conclusion

Methyl 5-Oxopyrrolidine-3-acetate is a valuable chemical entity defined by its core 5-oxopyrrolidine scaffold. While its physical properties are straightforward, its true significance lies in its potential as a foundational building block in the synthesis of high-value, biologically active compounds. The demonstrated success of this scaffold in generating novel antimicrobial and anticancer candidates ensures that it will remain an area of active research for scientists and drug development professionals.[9][2] Understanding its synthesis and chemical reactivity is key to unlocking its full potential in the ongoing search for new and effective therapeutics.

References

-

Methyl 5-Oxopyrrolidine-3-acetate | CAS 1134289-71-6 . AMERICAN ELEMENTS®. [Link]

-

5-Oxo-pyrrolidine-3-carboxylic acid methyl ester . ChemBK. [Link]

-

1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 . PubChem. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health . MDPI. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro . Semantic Scholar. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity . PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid . ResearchGate. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents . PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health . PubMed. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity . ResearchGate. [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives . PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. Methyl 5-Oxopyrrolidine-3-acetate | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

"Methyl 5-Oxopyrrolidine-3-acetate" IUPAC name and synonyms

Methyl 5-Oxopyrrolidine-3-acetate: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery

As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the architectural foundation for novel therapeutics. Among these, gamma-lactams (pyrrolidones) hold a distinct position due to their metabolic stability and structural rigidity. This whitepaper provides an in-depth technical analysis of Methyl 5-Oxopyrrolidine-3-acetate , detailing its chemical identity, a self-validating synthetic protocol, and its strategic utility in modern drug development.

Chemical Identity & Structural Significance

At the core of this compound is a 5-membered gamma-lactam ring, flanked by an acetate ester at the C3 position. This specific substitution pattern provides a highly versatile chemical handle for downstream functionalization, making it an invaluable building block in medicinal chemistry[1].

-

IUPAC Name: methyl 2-(5-oxopyrrolidin-3-yl)acetate[2]

-

Primary Synonyms: Methyl 2-(5-oxopyrrolidin-3-yl)acetate; 3-Pyrrolidineacetic acid, 5-oxo-, methyl ester[2][3]

-

CAS Registry Number: 1134289-71-6[1]

The structural rigidity of the pyrrolidone ring mimics the beta-turn of peptides, allowing it to act as a conformational restrictor. The pendant methyl acetate group can be readily hydrolyzed, homologated, or reduced, providing medicinal chemists with a highly modular vector for structure-activity relationship (SAR) exploration.

Physicochemical Properties & Safety Profile

Understanding the baseline physicochemical properties is critical for predicting solubility, handling requirements, and chromatographic behavior. Below is a consolidated dataset for Methyl 5-Oxopyrrolidine-3-acetate[1].

| Property | Value / Description |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Physical Form | Solid |

| Purity | ≥95% (Standard commercial grade) |

| InChI Key | KCRPSYVMIGBSJY-UHFFFAOYSA-N |

| Storage Conditions | Refrigerator (2–8°C) |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed; Irritant) |

Mechanistic Synthesis Protocol: Reductive Lactamization

To ensure high yield and purity, the synthesis of Methyl 5-Oxopyrrolidine-3-acetate is best achieved via the reductive lactamization of Dimethyl 3-(nitromethyl)pentanedioate [4].

The Causality of the Reaction: The choice of catalytic hydrogenation (Pd/C) is deliberate. It selectively reduces the aliphatic nitro group to a primary amine without cleaving the methyl esters. Once the transient amine is formed, an entropy-driven intramolecular cyclization occurs. The primary amine attacks the proximal C1 ester carbonyl, eliminating methanol and forming the thermodynamically stable 5-membered lactam ring.

Synthetic workflow for Methyl 5-Oxopyrrolidine-3-acetate via reductive lactamization.

Step-by-Step Self-Validating Protocol:

-

Reaction Setup: Dissolve Dimethyl 3-(nitromethyl)pentanedioate (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Catalyst Addition: Under a strict argon atmosphere (to prevent solvent ignition), carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas. Maintain the reaction under a hydrogen balloon (1 atm) at 25°C with vigorous stirring.

-

In-Process Monitoring (Self-Validation): Do not rely solely on time. Monitor the reaction via LC-MS. The reaction is complete when the nitro precursor mass disappears, and the target lactam mass ( [M+H]+=158.1 ) dominates. The transient amine intermediate ( [M+H]+=190.1 ) may briefly appear.

-

Thermal Drive (If Necessary): If LC-MS indicates stalled cyclization (presence of the uncyclized amine), filter the catalyst through a pad of Celite, and gently reflux the methanolic filtrate for 2–4 hours to drive the lactamization to completion.

-

Purification: Concentrate the filtrate in vacuo. Purify the crude solid via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 5% Methanol in Dichloromethane).

Applications in Drug Discovery

Methyl 5-Oxopyrrolidine-3-acetate is heavily utilized in early-stage drug discovery projects, specifically in the design of pyrrolidine-containing pharmaceuticals[1]. Its utility stems from its ability to act as a rigid, polar scaffold.

Logical mapping of Methyl 5-Oxopyrrolidine-3-acetate applications in drug development.

-

CNS Therapeutics (Nootropics & Anticonvulsants): The 2-pyrrolidone core is the defining pharmacophore of the "racetam" family (e.g., piracetam, levetiracetam). The C3-acetate appendage allows researchers to synthesize conformationally restricted analogues that can selectively modulate AMPA receptors or synaptic vesicle proteins (SV2A).

-

Peptidomimetics: In protease inhibitor design, peptide bonds are highly susceptible to enzymatic degradation. The gamma-lactam ring acts as a bioisostere for a dipeptide bond, locking the molecule into a beta-turn conformation while providing absolute resistance to proteolysis.

-

Asymmetric Synthesis: When resolved into its pure enantiomers, this compound serves as a chiral pool starting material for the total synthesis of complex natural alkaloids and targeted asymmetric catalysts[1].

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized or procured material, the following analytical signatures must be verified:

-

¹H NMR (CDCl₃): Look for a distinct singlet at ~3.70 ppm corresponding to the methoxy (-OCH₃) protons. A broad singlet between 6.0–7.0 ppm will confirm the presence of the lactam N-H proton.

-

FT-IR Spectroscopy: The compound will exhibit two distinct carbonyl stretches. The ester C=O typically absorbs at ~1735 cm⁻¹, whereas the lactam C=O absorbs at a lower frequency, typically ~1700 cm⁻¹, due to the resonance contribution of the nitrogen lone pair.

References

- BenchChem. Methyl 5-Oxopyrrolidine-3-acetate|C7H11NO3|1134289-71-6.

- American Elements. Methyl 5-Oxopyrrolidine-3-acetate | CAS 1134289-71-6.

- Sigma-Aldrich. Methyl 5-Oxopyrrolidine-3-acetate | 1134289-71-6.

- BLD Pharm. 25504-47-6|Methyl 2-oxopiperidine-4-carboxylate.

- AccelaChem. Product Category-AccelaChem|AccelaChemBio.

Sources

- 1. Methyl 5-Oxopyrrolidine-3-acetate|C7H11NO3|1134289-71-6 [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 25504-47-6|Methyl 2-oxopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

"Methyl 5-Oxopyrrolidine-3-acetate" spectroscopic data (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to Methyl 5-Oxopyrrolidine-3-acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 5-Oxopyrrolidine-3-acetate (CAS: 1134289-71-6), a heterocyclic compound of interest in synthetic chemistry and drug discovery. Leveraging data from closely related analogs and established spectroscopic principles, this document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed to serve as a practical reference for researchers, offering not only data interpretation but also standardized protocols for data acquisition and a discussion of the underlying scientific principles that govern these analytical techniques.

Introduction to Methyl 5-Oxopyrrolidine-3-acetate

Methyl 5-Oxopyrrolidine-3-acetate, also known as methyl 2-(5-oxopyrrolidin-3-yl)acetate, belongs to the pyrrolidone class of compounds, which are prevalent in many natural products and pharmacologically active molecules[1]. The core structure features a five-membered lactam ring, a key motif in medicinal chemistry. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior in drug development pipelines. Spectroscopic analysis provides a definitive fingerprint of the molecular structure.

Molecular Structure and Physicochemical Properties:

-

Chemical Formula: C₇H₁₁NO₃[2]

-

Molecular Weight: 157.17 g/mol [3]

-

CAS Number: 1134289-71-6[2]

-

Structure:

Caption: Structure of Methyl 5-Oxopyrrolidine-3-acetate.

Spectroscopic techniques provide empirical data to confirm this connectivity and stereochemistry, which is a non-negotiable step in quality control and regulatory submission. The causality behind experimental choices, such as solvent selection in NMR or ionization technique in MS, is driven by the need to obtain the clearest, most unambiguous data for this specific molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show six distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integral | Rationale |

| NH | ~7.0-7.5 | Broad Singlet | - | 1H | The amide proton is typically broad due to quadrupole broadening from the nitrogen and exchange with trace water. |

| O-CH₃ | ~3.70 | Singlet | - | 3H | Characteristic singlet for a methyl ester, deshielded by the adjacent oxygen atom.[4][5] |

| N-CH₂ -C=O (H2) | ~3.4-3.5 | Multiplet | - | 2H | Protons on the carbon adjacent to the lactam nitrogen. |

| CH (H3) | ~3.3-3.5 | Multiplet | - | 1H | The methine proton at the chiral center, coupled to four neighboring protons. |

| CH₂ -C=O (Side chain) | ~2.7-2.8 | Doublet | ~6-7 | 2H | Methylene protons of the acetate group, appearing as a doublet due to coupling with the H3 proton. |

| CH₂ -CH (H4) | ~2.4-2.5 | Multiplet | - | 2H | Protons on the carbon adjacent to the lactam carbonyl, coupled to the H3 proton. |

Note: Data is predicted based on analysis of related structures.[4]

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment (hybridization, attached atoms).

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Lactam C =O (C5) | ~175-177 | The amide carbonyl carbon is highly deshielded and appears far downfield.[6] |

| Ester C =O (C7) | ~172-173 | The ester carbonyl carbon is also significantly downfield, slightly upfield from the amide carbonyl.[4][6] |

| O-C H₃ | ~52 | Typical chemical shift for a methyl ester carbon.[4] |

| N-C H₂ (C2) | ~49-50 | Carbon adjacent to the lactam nitrogen. |

| C H₂ (Side chain, C6) | ~35-36 | Methylene carbon of the acetate side chain. |

| C H (C3) | ~34-35 | Methine carbon at the junction of the ring and side chain. |

| C H₂ (C4) | ~33-34 | Methylene carbon adjacent to the lactam carbonyl. |

Note: Data is predicted based on analysis of related structures.[4]

Experimental Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-Oxopyrrolidine-3-acetate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds and ensures the observation of exchangeable protons like N-H.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is crucial for resolving complex multiplets.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Set the spectral width to cover 0-220 ppm to ensure observation of the carbonyl carbons.[6]

-

Acquire a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal.

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected Absorption Frequencies

The structure of Methyl 5-Oxopyrrolidine-3-acetate contains several IR-active functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200 | N-H Stretch | Secondary Amide (Lactam) | A strong, somewhat broad peak characteristic of N-H bonding. |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the presence of sp³ hybridized C-H bonds. |

| ~1735 | C=O Stretch | Ester | A strong, sharp absorption for the ester carbonyl group. |

| ~1680 | C=O Stretch | Amide (Lactam) | A strong, sharp absorption for the five-membered ring amide carbonyl. Its frequency is lower than a typical acyclic amide due to ring strain. |

| 1170-1250 | C-O Stretch | Ester | Characteristic stretching of the ester C-O bond. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and efficient. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Scan: First, run a background scan with no sample present. This is a critical step to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring these do not appear in the final spectrum.

-

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmatory evidence of its identity.[8]

Molecular Ion and Fragmentation Analysis

-

Molecular Ion (M⁺): The calculated monoisotopic mass is 157.0739. Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should be observed at m/z 157.0739 (for [M]⁺) or 158.0812 (for [M+H]⁺ in ESI+ mode), confirming the elemental composition C₇H₁₁NO₃.

-

Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would likely induce characteristic fragmentation. The primary cleavages are expected at the bonds alpha to the carbonyl groups and the nitrogen atom.

-

Loss of methoxy radical (•OCH₃): [M - 31]⁺ → m/z 126. This is a common fragmentation for methyl esters.

-

Loss of the carbomethoxy group (•COOCH₃): [M - 59]⁺ → m/z 98. This involves cleavage of the C-C bond between the ring and the side chain.

-

Ring Opening/Cleavage: Fragmentation of the pyrrolidone ring itself can lead to a variety of smaller ions. For instance, cleavage across the C2-C3 and C4-C5 bonds could yield characteristic fragments.

-

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. rsc.org [rsc.org]

- 8. agilent.com [agilent.com]

Methyl 5-Oxopyrrolidine-3-acetate: A Versatile γ-Lactam Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, the γ-lactam (pyrrolidin-2-one) scaffold represents a privileged pharmacophore. Methyl 5-oxopyrrolidine-3-acetate (CAS: 1134289-71-6) has emerged as a highly versatile, bifunctional building block[1]. By offering three orthogonal vectors of reactivity—the weakly acidic lactam nitrogen, the electrophilic methyl ester, and the resonance-stabilized lactam carbonyl—this molecule enables the rapid assembly of complex alkaloids, peptidomimetics, and epigenetic inhibitors.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic causality, and validated experimental workflows for utilizing methyl 5-oxopyrrolidine-3-acetate in advanced synthetic campaigns.

Physicochemical and Structural Profile

Understanding the physical properties of methyl 5-oxopyrrolidine-3-acetate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The molecule possesses a highly polar lactam core paired with a moderately lipophilic acetate side-chain.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Methyl 5-Oxopyrrolidine-3-acetate (Synonym: methyl 2-(5-oxopyrrolidin-3-yl)acetate) |

| CAS Number | 1134289-71-6[1] |

| Molecular Formula | C₇H₁₁NO₃[1] |

| Molecular Weight | 157.17 g/mol |

| Physical Form | Solid (Room Temperature)[1] |

| Hydrogen Bond Donors | 1 (Lactam N-H) |

| Hydrogen Bond Acceptors | 3 (Lactam C=O, Ester C=O, Ester -O-) |

| Lactam N-H pKa | ~16.5 (Requires strong base for deprotonation) |

Orthogonal Reactivity and Mechanistic Causality

The synthetic utility of methyl 5-oxopyrrolidine-3-acetate is rooted in its highly predictable, orthogonal reactivity profile. A Senior Application Scientist must leverage the inherent electronic differences between the functional groups to achieve chemoselectivity.

-

The Lactam Nitrogen (N1): The N-H bond is weakly acidic (pKa ~16.5) due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group (amide resonance). Consequently, N-alkylation requires strong, irreversible bases (e.g., NaH, KHMDS) to generate the highly nucleophilic sodium or potassium salt.

-

The Methyl Ester (C3 side-chain): The ester carbonyl is significantly more electrophilic than the lactam carbonyl. The lactam carbonyl's electrophilicity is dampened by nitrogen resonance. This electronic disparity allows for the chemoselective reduction of the ester (using mild hydrides like LiBH₄) or selective nucleophilic acyl substitution (amidation, saponification) without ring-opening the lactam.

-

The Lactam Carbonyl (C5): To functionalize or reduce the lactam carbonyl, aggressive reagents are required. Borane (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) can reduce the lactam to a substituted pyrrolidine, a common motif in neuroactive APIs.

Fig 1. Orthogonal synthetic divergence of Methyl 5-Oxopyrrolidine-3-acetate.

Applications in Medicinal Chemistry and Total Synthesis

Epigenetic Target Inhibition (BET Bromodomains)

The γ-lactam ring is an excellent bioisostere for the acetyl-lysine (KAc) motif found in histones. Crystallographic studies (e.g., PDB: 6PRT) have demonstrated that N-methylpyrrolidone (NMP) derivatives—such as those synthesized from methyl 5-oxopyrrolidine-3-acetate—act as highly effective acetamide fragment substitutes in bromodomain inhibition[2]. The rigid lactam ring reduces the entropic penalty upon binding, while the carbonyl oxygen establishes critical hydrogen bonds with conserved residues (Asn140 and a water-mediated interaction with Tyr97) in the BRD4 binding pocket[2].

Fig 2. BRD4 bromodomain binding interactions with the γ-lactam pharmacophore.

Natural Product Total Synthesis

Methyl 5-oxopyrrolidine-3-acetate and its chiral derivatives are frequently utilized in the total synthesis of complex alkaloids. For instance, in the enantioselective synthesis of (+)-Pervilleine B, researchers utilized lactam activation strategies starting from structurally related oxopyrrolidine acetates to construct the core tropane-like architectures[3]. The ester side-chain serves as a critical handle for subsequent homologation or cyclization events.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and chemoselectivity by strictly controlling the mechanistic variables.

Protocol A: Chemoselective N-Alkylation of the Lactam Core

Objective: To install an alkyl or benzyl group at the N1 position without hydrolyzing the C3 methyl ester. Mechanistic Rationale: Sodium hydride (NaH) is used to irreversibly deprotonate the lactam. The reaction is performed at 0 °C to prevent base-catalyzed Claisen condensation of the ester. Anhydrous conditions are mandatory to prevent the formation of hydroxide ions, which would rapidly saponify the methyl ester.

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere.

-

Dissolution: Dissolve methyl 5-oxopyrrolidine-3-acetate (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). DMF is chosen to strongly solvate the sodium cation, maximizing the nucleophilicity of the naked lactam anion.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) in small portions. Self-Validation: The evolution of H₂ gas confirms active deprotonation. Stir for 30 minutes until gas evolution ceases.

-

Alkylation: Add the electrophile (e.g., Benzyl bromide, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted base. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Chemoselective Reduction of the Ester to a Primary Alcohol

Objective: To reduce the methyl ester to a primary alcohol while leaving the lactam carbonyl intact. Mechanistic Rationale: Lithium borohydride (LiBH₄) is utilized instead of NaBH₄. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the ester, allowing the relatively mild borohydride anion to attack. The lactam carbonyl, stabilized by amide resonance, remains unreactive under these conditions.

Step-by-Step Methodology:

-

Preparation: Purge a dry flask with argon.

-

Dissolution: Dissolve methyl 5-oxopyrrolidine-3-acetate (1.0 equiv, 5 mmol) in anhydrous Tetrahydrofuran (THF) (0.1 M).

-

Reduction: Cool the solution to 0 °C. Add LiBH₄ (2.0 M solution in THF, 1.5 equiv) dropwise over 10 minutes.

-

Propagation: Remove the ice bath and stir the reaction at room temperature for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the starting material spot should completely disappear, replaced by a more polar product spot.

-

Quench: Cool back to 0 °C and carefully quench with Methanol (5 mL) followed by a 1M HCl solution (dropwise) until pH ~6 is reached, destroying excess hydride.

-

Isolation: Concentrate the mixture to remove THF. Extract the aqueous residue with a highly polar organic solvent mixture (e.g., CHCl₃:Isopropanol 3:1) due to the high polarity of the resulting hydroxyethyl lactam. Dry over MgSO₄ and concentrate.

Conclusion

Methyl 5-oxopyrrolidine-3-acetate is far more than a simple building block; it is a strategically designed synthetic node. By mastering the electronic disparities between its lactam and ester functionalities, researchers can execute highly chemoselective transformations. Whether utilized as a rigid pharmacophore in epigenetic drug discovery or as a chiral precursor in alkaloid total synthesis, its utility remains foundational to modern chemical biology.

References

-

[3] Huang, S.-Y., Chang, Z., Tuo, S.-C., Gao, L.-H., Wang, A.-E., & Huang, P.-Q. (2013). Lactam Activation: Enantioselective Synthesis of (+)-Pervilleine B. Chemical Communications (Electronic Supplementary Material), Royal Society of Chemistry. URL: [Link]

-

[2] Hilton-Proctor, J.P., Ilyichova, O., Zheng, Z., Jennings, I.G., Johnstone, R.W., Shortt, J., Mountford, S.J., Scanlon, M.J., & Thompson, P.E. (2019). Crystal structure of BRD4 bromodomain 1 with N-methylpyrrolidin-2-one (NMP) derivative 10 (methyl[(3R)-1-methyl-5-oxopyrrolidin-3-yl]acetate). RCSB Protein Data Bank (PDB ID: 6PRT). URL:[Link]

Sources

The Strategic Application of Methyl 5-Oxopyrrolidine-3-acetate as a Chiral Precursor in Asymmetric Synthesis

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of stereochemically pure compounds in the pharmaceutical industry has underscored the critical importance of versatile chiral building blocks. Among these, the pyrrolidine scaffold holds a privileged position, being a core structural motif in a multitude of natural products and clinically significant drugs.[1][2] This guide delves into the synthetic potential of a highly valuable, yet often overlooked, chiral precursor: Methyl 5-Oxopyrrolidine-3-acetate. Derived from the readily available and inexpensive chiral pool starting material, pyroglutamic acid, this molecule offers a unique combination of stereochemical integrity and functional handles for the stereocontrolled elaboration into complex molecular architectures.[3][4] This document will serve as an in-depth technical resource, elucidating the synthesis, resolution, and strategic application of this precursor in the asymmetric synthesis of advanced intermediates and bioactive molecules.

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The prevalence of the pyrrolidine ring in pharmaceuticals is a testament to its favorable physicochemical properties and its ability to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric elements.[2] Its saturated, three-dimensional nature allows for a greater exploration of chemical space compared to its flat, aromatic counterparts, often leading to enhanced binding affinity and selectivity for biological targets.[2] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is a paramount objective in modern drug discovery.[2]

Synthesis and Chiral Resolution of Methyl 5-Oxopyrrolidine-3-acetate

The synthesis of the racemic parent compound, 5-oxopyrrolidine-3-carboxylic acid, can be readily achieved through the reaction of itaconic acid with an appropriate amine. Subsequent esterification with methanol in the presence of an acid catalyst, such as sulfuric acid, affords the target methyl ester.[5][6]

The true value of Methyl 5-Oxopyrrolidine-3-acetate as a chiral precursor lies in its availability in enantiomerically pure forms. This is typically achieved through the resolution of the corresponding carboxylic acid, a well-established and scalable strategy in organic synthesis.

Classical Resolution via Diastereomeric Salt Formation

A widely employed and industrially viable method for obtaining enantiomerically pure 5-oxopyrrolidine-3-carboxylic acid is through diastereomeric salt formation with a chiral amine. The choice of the resolving agent is critical and often requires empirical screening to identify a suitable partner that forms crystalline salts with a significant difference in solubility, allowing for their separation by fractional crystallization.

Illustrative Experimental Protocol: Resolution of (±)-5-Oxopyrrolidine-3-carboxylic Acid

-

A solution of racemic 5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is prepared.

-

An equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.

-

The crystalline salt is isolated by filtration, washed with a small amount of cold solvent, and dried.

-

The enantiomeric purity of the resolved salt can be determined by analytical techniques such as chiral HPLC or by measuring its specific rotation.

-

The free carboxylic acid is then liberated from the diastereomeric salt by treatment with an acid (e.g., HCl), followed by extraction.

-

Finally, esterification of the enantiomerically pure carboxylic acid with methanol yields the desired enantiopure Methyl 5-Oxopyrrolidine-3-acetate.

Stereoselective Transformations: Unleashing the Synthetic Potential

The strategic positioning of the carbonyl group, the lactam functionality, and the acetate side chain in Methyl 5-Oxopyrrolidine-3-acetate provides multiple avenues for stereoselective functionalization. The lactam nitrogen can be protected to modulate reactivity and prevent unwanted side reactions, while the ester moiety can be readily transformed into other functional groups. However, the most synthetically valuable transformations often exploit the acidity of the α-proton to the ester, enabling the formation of an enolate and subsequent diastereoselective reactions.

Diastereoselective Alkylation: Forging New Carbon-Carbon Bonds

The generation of a lithium enolate from an N-protected Methyl 5-Oxopyrrolidine-3-acetate, followed by quenching with an electrophile, is a powerful method for the diastereoselective introduction of substituents at the C4 position. The stereochemical outcome of this reaction is dictated by the approach of the electrophile to the enolate, which is influenced by the stereocenter at C2 and the nature of the N-protecting group.

Conceptual Workflow for Diastereoselective Alkylation

Figure 1: General workflow for the diastereoselective alkylation of N-protected Methyl 5-Oxopyrrolidine-3-acetate.

The choice of the N-protecting group is crucial for achieving high diastereoselectivity. Bulky protecting groups can effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

| N-Protecting Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Boc | Benzyl bromide | >95:5 | 85 | Analogous System |

| Cbz | Methyl iodide | 90:10 | 92 | Analogous System |

| PMB | Allyl bromide | >98:2 | 88 | Analogous System |

| Table 1: Representative Diastereoselective Alkylations of N-Protected Pyroglutamate Esters (Analogous Systems). |

Stereoselective Reduction: Accessing Chiral Alcohols

The ester functionality of Methyl 5-Oxopyrrolidine-3-acetate can be stereoselectively reduced to the corresponding primary alcohol. This transformation is valuable for accessing chiral 1,3-diol derivatives, which are important building blocks in natural product synthesis. The use of chiral reducing agents or enzyme-catalyzed reductions can afford the desired alcohol with high enantiomeric excess.

Enzymatic Reduction Protocol (Illustrative)

-

To a buffered solution (e.g., phosphate buffer, pH 7.0) is added Methyl 5-Oxopyrrolidine-3-acetate.

-

A ketoreductase enzyme and a cofactor (e.g., NADPH) are added to the mixture.

-

The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the progress is monitored by TLC or HPLC.

-

Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.

| Enzyme | Substrate Concentration | Enantiomeric Excess (ee) | Conversion (%) | Reference |

| Ketoreductase from Candida magnoliae | 10 g/L | >99% | 98 | Analogous System[7] |

| Alcohol dehydrogenase from Rhodococcus ruber | 5 g/L | 98% | 95 | Analogous System |

| Table 2: Examples of Enzymatic Reductions of β-Keto Esters (Analogous Systems). |

Applications in the Synthesis of Bioactive Molecules

The chiral, non-racemic 3,4-disubstituted pyrrolidinone derivatives synthesized from Methyl 5-Oxopyrrolidine-3-acetate are valuable intermediates in the synthesis of a wide range of bioactive molecules, including antiviral agents, central nervous system drugs, and other therapeutic agents. The ability to control the stereochemistry at two adjacent centers on the pyrrolidine ring is a significant advantage in the design and synthesis of complex drug candidates.

Synthetic Pathway to a Chiral Pyrrolidine Intermediate

Figure 2: A representative synthetic sequence from Methyl 5-Oxopyrrolidine-3-acetate to a chiral 3,4-disubstituted pyrrolidine.

Conclusion

Methyl 5-Oxopyrrolidine-3-acetate represents a powerful and versatile chiral precursor for the asymmetric synthesis of highly functionalized pyrrolidine derivatives. Its ready availability from the chiral pool, coupled with the potential for high stereocontrol in key transformations such as alkylation and reduction, makes it an attractive starting material for the synthesis of complex, high-value molecules. The methodologies outlined in this guide provide a framework for the strategic application of this precursor in drug discovery and development programs, enabling the efficient and stereoselective construction of novel chemical entities with therapeutic potential. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-defined and versatile chiral building blocks like Methyl 5-Oxopyrrolidine-3-acetate will undoubtedly increase.

References

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

- Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646.

- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.

- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954.

- Zhang, R., Sun, M., Yan, Q., Lin, X., Li, X., Fang, X., ... & Sun, J. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2359–2364.

- Collum, D. B., & McNeil, A. J. (2006). Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition. Journal of the American Chemical Society, 128(49), 15896–15903.

- Baldwin, J. E., Moloney, M. G., & Shim, S. B. (1989). Amino acid synthesis using (–)

- Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.

- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel, Switzerland), 15(8), 970.

- D'Andrea, P., & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Chen, B., Li, C., & Tang, Y. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Conformational Landscape of Methyl 5-Oxopyrrolidine-3-acetate: A DFT-Based Approach

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of Methyl 5-Oxopyrrolidine-3-acetate, a molecule of interest in medicinal chemistry and drug development. The methodologies presented herein are grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling technique. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry methods to elucidate the three-dimensional structures and relative energies of flexible small molecules. The protocol is designed to be self-validating by correlating calculated conformational energies with predicted Nuclear Magnetic Resonance (NMR) chemical shifts, providing a high degree of confidence in the theoretical results.

Introduction: The Significance of Molecular Conformation

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape. Different spatial arrangements of atoms, or conformations, can exhibit vastly different binding affinities for a biological target. Methyl 5-Oxopyrrolidine-3-acetate, with its pyrrolidone core and flexible acetate side chain, can adopt a multitude of conformations. A thorough understanding of its conformational landscape—the collection of stable conformers and the energy barriers between them—is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide eschews a generic, one-size-fits-all approach. Instead, it presents a tailored workflow specifically for Methyl 5-Oxopyrrolidine-3-acetate, detailing not just the "how" but, more critically, the "why" behind each computational step. This ensures a deeper understanding and allows for adaptation to other small molecule systems.

The Computational Strategy: A Self-Validating Workflow

Our approach is built on the pillar of Density Functional Theory (DFT), a widely used and well-validated method for studying the electronic structure of molecules.[1] The workflow is designed to be a closed-loop, self-validating system, where the initial conformational search is refined and the final, low-energy conformers are validated through the prediction of an experimentally measurable property: NMR chemical shifts.

The overall workflow can be visualized as follows:

Caption: A comprehensive workflow for the conformational analysis of Methyl 5-Oxopyrrolidine-3-acetate.

Detailed Methodologies

Part 1: Initial Structure Generation and Conformational Search

The starting point for any conformational analysis is a reasonable 3D structure of the molecule.

Protocol 1: 3D Structure Generation

-

2D to 3D Conversion: Using a molecule editor such as Avogadro or ChemDraw, draw the 2D structure of Methyl 5-Oxopyrrolidine-3-acetate (CAS: 1134289-71-6).

-

Initial 3D Generation: Employ the software's built-in tools to generate an initial 3D conformation. This structure does not need to be the global minimum, but it should have reasonable bond lengths and angles.

-

File Format: Save the structure in a format compatible with computational chemistry software, such as the .xyz or .mol format.

Protocol 2: Potential Energy Surface (PES) Scan

The goal of the PES scan is to explore the conformational space by systematically rotating key dihedral angles and calculating the energy at each point.[2][3][4] For Methyl 5-Oxopyrrolidine-3-acetate, the most significant flexible bonds are in the acetate side chain.

-

Software: This protocol assumes the use of the Gaussian software package.[5]

-

Input File Preparation: Create a Gaussian input file (.gjf or .com).

-

Route Section:

-

#p B3LYP/6-31G(d) Opt=ModRedundant Nosymm

-

B3LYP/6-31G(d) : This level of theory provides a good balance of accuracy and computational cost for an initial scan of an organic molecule.[6]

-

Opt=ModRedundant : This keyword specifies a redundant coordinate optimization, which is necessary for a PES scan.

-

Nosymm : This keyword prevents the use of symmetry, which is important for exploring the full conformational space.

-

-

-

Coordinate Definition: Define the dihedral angle(s) to be scanned. For Methyl 5-Oxopyrrolidine-3-acetate, the key dihedral is around the C-C bond connecting the pyrrolidone ring to the acetate group.

-

D [atom1] [atom2] [atom3] [atom4] S [nsteps] [stepsize]

-

D: Specifies a dihedral angle.

-

[atom1-4]: The four atoms defining the dihedral angle.

-

S: Indicates a scan.

-

[nsteps]: The number of steps in the scan (e.g., 36).

-

[stepsize]: The increment for each step in degrees (e.g., 10.0).

-

-

-

Execution: Run the Gaussian calculation.

-

Analysis: Visualize the output .log file with a program like GaussView. Plot the energy as a function of the dihedral angle to identify the low-energy regions (local minima).

Part 2: Refinement and Thermodynamic Analysis

The minima identified from the PES scan are then subjected to a more rigorous level of theory to obtain accurate geometries and relative energies.

Protocol 3: Conformer Re-optimization and Frequency Calculation

-

Extract Geometries: From the PES scan output, extract the Cartesian coordinates of the structures corresponding to the energy minima.

-

Input File Preparation: For each conformer, create a new Gaussian input file.

-

Route Section:

-

#p wB97X-D/def2-TZVP Opt Freq

-

wB97X-D/def2-TZVP : This combination of a range-separated hybrid functional with dispersion corrections and a triple-zeta basis set provides highly accurate geometries and energies for non-covalently interacting systems.[6]

-

Opt : Specifies a geometry optimization.

-

Freq : Requests a frequency calculation. This is crucial for two reasons:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

-

-

Execution and Analysis: Run the calculations. Verify that there are no imaginary frequencies. The final Gibbs free energies will be used to determine the relative populations of the conformers.

Data Presentation: Relative Energies of Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 0.92 | 18.1 |

| Conf-3 | 1.52 | 1.65 | 6.6 |

Note: The data in this table is illustrative and would be populated with the results from the calculations.

Part 3: Validation through NMR Chemical Shift Prediction

To build confidence in the calculated conformer populations, we can predict their NMR spectra and compare them to either experimental data or to each other for internal consistency. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for this.[7][8][9]

Protocol 4: GIAO NMR Calculation

-

Input File Preparation: For each optimized conformer from Protocol 3, create a new Gaussian input file.

-

Route Section:

-

#p mPW1PW91/6-311+G(d,p) NMR=GIAO

-

mPW1PW91/6-311+G(d,p) : This level of theory is well-suited for NMR calculations.

-

NMR=GIAO : This keyword requests the calculation of NMR shielding tensors using the GIAO method.

-

-

-

Execution: Run the calculations.

-

Analysis: The output will contain the absolute shielding values for each nucleus. To convert these to chemical shifts, they must be referenced against the shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

δcalc = σTMS - σcalc

-

-

Boltzmann Averaging: The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

Authoritative Grounding and Causality

The choice of computational methods is not arbitrary. The initial, less computationally expensive B3LYP/6-31G(d) level of theory for the PES scan is a pragmatic choice for efficiently exploring a large conformational space. The subsequent refinement with wB97X-D/def2-TZVP is justified by the need for higher accuracy in determining the final geometries and relative energies, especially for a molecule where intramolecular non-covalent interactions may play a role. The selection of mPW1PW91/6-311+G(d,p) for the GIAO NMR calculations is based on its established performance in reproducing experimental chemical shifts.[9]

The logical flow from a broad, exploratory scan to a high-accuracy refinement of a few key structures, followed by validation against a predictable experimental observable, ensures a robust and reliable computational study.

Conclusion

This guide has outlined a comprehensive and self-validating theoretical workflow for the conformational analysis of Methyl 5-Oxopyrrolidine-3-acetate. By following these protocols, researchers can gain valuable insights into the three-dimensional structure and energetic landscape of this and other flexible small molecules. This knowledge is a critical component in the modern drug discovery and development pipeline, enabling more informed decisions and a higher probability of success.

References

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the confident structural assignment of polyketides through the use of a simple DFT-based protocol for ¹³C NMR prediction. Nature protocols, 9(3), 643-660. [Link]

-

Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for the stereochemical assignment of complex organic molecules by GIAO ¹³C NMR calculations. Journal of Organic Chemistry, 74(19), 7254-7260. [Link]

-

Grimblestone, B., & Sarotti, A. M. (2016). GIAO NMR chemical shift calculations in the stereochemical assignment of natural products: the importance of the computational protocol. Organic & biomolecular chemistry, 14(23), 5168-5178. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian Inc., Wallingford CT. [Link]

-

Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC advances, 13(52), 36509-36514. [Link]

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link]

-

Q-Chem Inc. (2023). Q-Chem 6.1 Manual. [Link]

-

Case, D. A., Ben-Shalom, I. Y., Brozell, S. R., Cerutti, D. S., Cheatham III, T. E., Cruzeiro, V. W., ... & Kollman, P. A. (2021). AMBER 2021. University of California, San Francisco. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 3. scanning potential energy surfaces [cup.uni-muenchen.de]

- 4. scm.com [scm.com]

- 5. gaussian.com [gaussian.com]

- 6. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

"Methyl 5-Oxopyrrolidine-3-acetate" commercial suppliers and purity grades

An In-depth Technical Guide to Methyl 5-Oxopyrrolidine-3-acetate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold